1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine

Regioisomerism Physicochemical properties Synthetic building block

This 4-bromo-3-substituted pyrazole features a unique topological arrangement distinct from N1-substituted regioisomers, with a hydrogen-bond-donating NH-pyrazole core and a secondary amine side chain enabling parallel derivatization. The bromine handle permits Pd-catalyzed cross-coupling while the amine undergoes amidation, sulfonylation, or reductive amination—dual orthogonal reactivity unavailable in non-brominated or N1-substituted analogs. Crystallographically validated as an aromatic cage-binding fragment for HDGFRP2 PWWP domain (PDB 8Z6C), this scaffold aligns with pharmacophoric requirements for ATP-competitive kinase inhibitors. The bromine substituent increases lipophilicity by ~0.5–1.0 LogP units versus non-brominated analogs, optimizing CNS drug discovery parameters (LogD 1–3, TPSA <90 Ų). Patent precedent (US 5,227,394) supports muscarinic target applications for cognition disorders.

Molecular Formula C7H12BrN3
Molecular Weight 218.09 g/mol
Cat. No. B15060518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine
Molecular FormulaC7H12BrN3
Molecular Weight218.09 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=NN1)Br)NC
InChIInChI=1S/C7H12BrN3/c1-3-6(9-2)7-5(8)4-10-11-7/h4,6,9H,3H2,1-2H3,(H,10,11)
InChIKeyCEGTVQIKRLUOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine: Procurement Guide for a Distinct 4-Bromo-3-substituted Pyrazole Building Block


1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine is a heterocyclic organic compound featuring a pyrazole ring with a bromine substituent at the 4-position and an N-methylpropan-1-amine side chain at the 3-position, bearing the molecular formula C7H12BrN3 and a molecular weight of 218.09 g/mol . This compound belongs to a class of pyrazole derivatives valued in medicinal chemistry for their capacity as hydrogen-bond-donating heterocycles and metabolically stable bioisosteres of phenol . Its structural architecture provides a bromine handle for further cross-coupling functionalization alongside an amine-bearing side chain that confers basic character and modulates physicochemical properties relative to non-amine analogs .

Why In-Class Substitution of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine Is Not Trivial


Within the C7H12BrN3 pyrazole scaffold family, structural isomerism critically governs chemical and biological performance. The target compound's 3-substituted pyrazole core with a 4-bromo substituent defines a unique topological arrangement distinct from 1-substituted regioisomers and non-brominated analogs. For instance, the positional isomer 3-(4-bromo-1H-pyrazol-1-yl)-N-methylpropan-1-amine (with the side chain attached to the N1 position) exhibits fundamentally different electronic distribution, hydrogen-bonding capacity, and spatial orientation of the amine moiety . Moreover, studies on 4-bromo-3-substituted pyrazoles such as 4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP) demonstrate that the specific substitution pattern enables engagement with aromatic cages of protein domains via unique binding mechanisms not accessible to regioisomers [1]. These structural nuances preclude simple interchangeability in medicinal chemistry and chemical biology applications.

Quantitative Differentiation Evidence for 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine Against Comparable Analogs


Regioisomeric Distinction: 3-Position vs. 1-Position Substitution Alters Physicochemical Properties and Synthetic Utility

The target compound features substitution at the pyrazole C3 position (1-(4-bromo-1H-pyrazol-3-yl)), contrasting with the commercially available regioisomer 3-(4-bromo-1H-pyrazol-1-yl)-N-methylpropan-1-amine, which bears the side chain at the N1 position . This regioisomeric difference alters the nitrogen atom bearing the substituent from an aromatic sp² nitrogen (N1) to a hydrogen-bond-donating secondary amine attached via a carbon-carbon bond (C3). Such substitution patterns influence the compound's basicity, hydrogen-bonding capacity, and reactivity toward electrophilic or nucleophilic transformations .

Regioisomerism Physicochemical properties Synthetic building block

LogD Difference Between Non-Brominated Analog and 4-Bromo Substituted Scaffold Affects Lipophilicity-Dependent Applications

The 4-bromo substitution on the pyrazole ring confers distinct lipophilicity compared to non-brominated analogs. The non-brominated reference compound N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine exhibits a computed XLogP3-AA value of 0.1 [1]. While direct experimental LogD data for the target compound is not reported in accessible sources, the presence of the bromine atom at the 4-position is expected to increase lipophilicity by approximately 0.5–1.0 LogP units based on established halogen substitution effects in heteroaromatic systems .

Lipophilicity LogD Pharmacokinetics

Selective Kinase Subfamily Engagement Potential Inferred from 4-Bromo-3-substituted Pyrazole Pharmacophore

The 4-bromo-3-substituted pyrazole scaffold has demonstrated the capacity to engage the aromatic cage of the HDGFRP2 PWWP domain with single-digit micromolar affinity and high ligand efficiency. Specifically, 4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP) binds to the HDGFRP2 PWWP domain with a Kd of 7 μM and a ligand efficiency of 0.47, while exhibiting reduced affinity for the homologous PSIP1 PWWP domain (Kd = 27 μM) . The complex crystal structure (PDB 8Z6C, resolution 1.93 Å) reveals that the 4-bromo-3-pyrazolyl moiety engages the aromatic cage via a unique binding mechanism [1]. While the target compound has not been directly assayed in this system, the shared 4-bromo-3-substituted pyrazole pharmacophore suggests potential utility in PWWP domain-targeting campaigns.

Kinase inhibition PWWP domain Fragment-based drug discovery

Reactivity Profile: Bromine at 4-Position Enables Cross-Coupling While Amine at 3-Position Provides Orthogonal Functionalization Handle

The target compound presents two orthogonal reactive sites: a bromine atom at the pyrazole 4-position amenable to Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, and a secondary amine in the side chain available for amidation, reductive amination, or alkylation. This dual-handle architecture is distinct from analogs such as 3-(4-bromo-1H-pyrazol-1-yl)-N-methylpropan-1-amine, which contains a tertiary amine in the pyrazole ring that cannot participate in hydrogen-bond donation and exhibits altered nucleophilicity . The C3 substitution pattern also positions the amine side chain for potential intramolecular interactions or metal coordination distinct from N1-substituted regioisomers .

Cross-coupling Synthetic intermediate Orthogonal reactivity

Recommended Application Scenarios for 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine Based on Differentiation Evidence


Fragment-Based Screening for PWWP Domain-Containing Epigenetic Reader Proteins

The 4-bromo-3-substituted pyrazole motif has been crystallographically validated as an aromatic cage-binding fragment for the HDGFRP2 PWWP domain (PDB 8Z6C, 1.93 Å resolution) . The target compound, bearing the same core substitution pattern with an aliphatic amine side chain, may serve as a structurally related fragment analog for screening against PWWP domain-containing proteins including HDGFRP2, PSIP1, HDGFRP3, and related epigenetic readers. The amine side chain offers a vector for fragment elaboration and solubility modulation that the reference fragment BPP (4-(4-bromo-1H-pyrazol-3-yl)pyridine) lacks .

Diversity-Oriented Synthesis of Kinase-Focused Chemical Libraries

The orthogonal reactivity of the 4-bromo substituent and the secondary amine side chain enables divergent library synthesis. The bromine atom permits Pd-catalyzed cross-coupling to install diverse aryl, heteroaryl, or amine substituents, while the secondary amine can undergo parallel amidation, sulfonylation, or reductive amination reactions. This dual-functionalization capability distinguishes the compound from N1-substituted regioisomers that lack a hydrogen-bond-donating secondary amine . Pyrazole-containing kinase inhibitors represent an established therapeutic class, and the target compound's substitution pattern aligns with pharmacophoric requirements observed in ATP-competitive and allosteric kinase inhibitor scaffolds .

Medicinal Chemistry Optimization Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

Non-brominated pyrazole-amine analogs exhibit low computed lipophilicity (XLogP3-AA ≈ 0.1), which may limit membrane permeability in cellular assays . The 4-bromo substitution is expected to increase lipophilicity by approximately 0.5–1.0 LogP units while preserving the pyrazole NH as a hydrogen-bond donor. This balance of properties may be advantageous for central nervous system drug discovery programs where a narrow range of physicochemical parameters (typically LogD 1–3, topological polar surface area < 90 Ų, hydrogen-bond donors ≤ 3) correlates with brain penetration. The target compound offers a distinct physicochemical profile relative to non-brominated and N1-substituted analogs .

Synthesis of 4-Bromo-3-substituted Pyrazole Intermediates for Muscarinic or Cholinergic Target Programs

Patent literature (US 5,227,394) describes pyrazole derivatives bearing 4-bromo substitution with muscarinic properties applicable to cognition disorders and cholinergic deficiencies . The target compound's 4-bromo-3-substituted pyrazole architecture matches the core structural requirements of this patent class, and the amine-containing side chain provides a functionalization point for further elaboration into muscarinic agonist or antagonist candidates. This provides a documented precedent pathway for the compound's utility in neuroscience-focused medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.